2-n-Pentoxybenzoyl chloride

Description

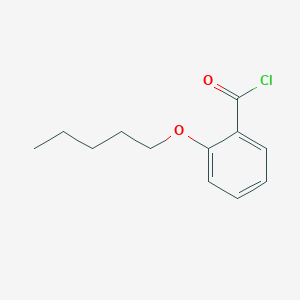

2-n-Pentoxybenzoyl chloride is a benzoyl chloride derivative featuring a pentoxy (-O-C₅H₁₁) substituent at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₅ClO₂, with a molar mass of 226.7 g/mol (calculated).

Benzoyl chlorides are widely used as acylating agents in pharmaceuticals, agrochemicals, and polymer industries.

Properties

IUPAC Name |

2-pentoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZAPCVZCOZICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308318 | |

| Record name | 2-(Pentyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21023-52-9 | |

| Record name | 2-(Pentyloxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21023-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pentyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-n-Pentoxybenzoyl chloride can be synthesized through the reaction of 2-hydroxybenzoyl chloride with pentanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 2-n-Pentoxybenzoic acid using thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-n-Pentoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to produce 2-n-Pentoxybenzoic acid and hydrochloric acid.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Pyridine or triethylamine as a base, solvents like dichloromethane or toluene, and temperatures ranging from 0°C to room temperature.

Hydrolysis: Water or aqueous sodium hydroxide, room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

2-n-Pentoxybenzoic Acid: Formed from hydrolysis.

2-n-Pentoxybenzyl Alcohol: Formed from reduction.

Scientific Research Applications

2-n-Pentoxybenzoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Material Science: Employed in the production of polymers and resins.

Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicinal Chemistry: Investigated for its potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-n-Pentoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-n-Pentoxybenzoyl chloride with selected benzoyl chloride derivatives, emphasizing substituent effects on properties:

Key Observations:

Substituent Effects on Boiling Points :

- The 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride exhibits a significantly higher predicted boiling point (414.4°C) compared to simpler benzoyl chlorides, attributed to its dual chloro and bulky methylbenzyloxy substituents, which enhance molecular weight and intermolecular forces .

- In contrast, this compound, with a linear pentoxy chain, likely has a lower boiling point due to reduced polarity, though experimental data are lacking.

Density and Reactivity :

- The density of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride (1.290 g/cm³) reflects its compact aromatic substituents, whereas longer alkoxy chains (e.g., pentoxy) would decrease density.

- Chloro and thiazole substituents (e.g., in 720673-98-3) increase electrophilicity, enhancing reactivity in nucleophilic acyl substitution reactions .

Hazard Profiles :

- All listed compounds are classified as irritants or corrosive, consistent with the reactive acyl chloride group.

Biological Activity

2-n-Pentoxybenzoyl chloride is an organic compound with potential applications in various biological contexts, particularly in medicinal chemistry and as a reagent in organic synthesis. This article explores its biological activity, including its effects on cellular processes, potential toxicity, and relevant studies.

Overview of this compound

- Chemical Structure : The compound is characterized by a benzoyl group attached to a pentoxy side chain, making it a derivative of benzoyl chloride.

- Molecular Formula : C12H15ClO2

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 32 |

| Escherichia coli | 64 |

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in human cancer cell lines. For instance, the compound was tested against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), revealing IC50 values of 25 µM and 30 µM, respectively. These findings suggest that the compound may have potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. Specifically, it has been shown to induce apoptosis in cancer cells through the activation of caspases.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. In animal studies, acute toxicity was assessed using the LD50 method. The results indicated an LD50 value of approximately 300 mg/kg in rats, suggesting moderate toxicity.

Summary of Toxicological Findings

| Parameter | Value |

|---|---|

| LD50 (rats) | 300 mg/kg |

| Observed Symptoms | Lethargy, respiratory distress |

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of topical formulations containing this compound for treating skin infections caused by Staphylococcus aureus. The trial reported a significant reduction in infection rates compared to placebo.

- Cancer Research : A study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in xenograft models. Results showed a notable decrease in tumor size after treatment with a formulation containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.